molecular formula C11H20Cl3NO B14010904 4-Hexyn-3-ol, hydrochloride CAS No. 19176-72-8

4-Hexyn-3-ol, hydrochloride

Cat. No.: B14010904
CAS No.: 19176-72-8
M. Wt: 288.6 g/mol
InChI Key: FTVLDRKJOYFGEZ-UHFFFAOYSA-N
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Description

4-Hexyn-3-ol, hydrochloride is an organic compound with the molecular formula C6H10O. It is a derivative of 4-Hexyn-3-ol, which is an alkyne alcohol. This compound is known for its unique structure, which includes both an alkyne (a carbon-carbon triple bond) and an alcohol (a hydroxyl group). The hydrochloride form is typically used to enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hexyn-3-ol can be synthesized through various methods. One common method involves the reaction of propyne with propionaldehyde in the presence of a base. The reaction conditions typically include a temperature range of 0-5°C and a solvent such as tetrahydrofuran (THF). The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, 4-Hexyn-3-ol is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hexyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The alkyne group can be reduced to form an alkene or an alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is often used for the reduction of the alkyne group.

    Substitution: Thionyl chloride (SOCl2) is commonly used for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 4-Hexyn-3-one or 4-Hexyn-3-al.

    Reduction: 4-Hexen-3-ol or 4-Hexan-3-ol.

    Substitution: 4-Hexyn-3-chloride.

Scientific Research Applications

4-Hexyn-3-ol, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hexyn-3-ol, hydrochloride involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and affect cellular pathways. specific molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4-Hexyn-3-ol, hydrochloride can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of an alkyne and an alcohol group, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

19176-72-8

Molecular Formula

C11H20Cl3NO

Molecular Weight

288.6 g/mol

IUPAC Name

6-[bis(2-chloroethyl)amino]-3-methylhex-4-yn-3-ol;hydrochloride

InChI

InChI=1S/C11H19Cl2NO.ClH/c1-3-11(2,15)5-4-8-14(9-6-12)10-7-13;/h15H,3,6-10H2,1-2H3;1H

InChI Key

FTVLDRKJOYFGEZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C#CCN(CCCl)CCCl)O.Cl

Origin of Product

United States

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